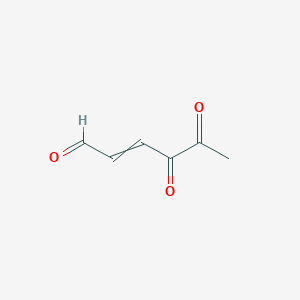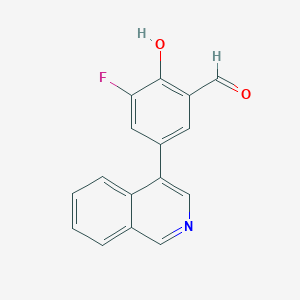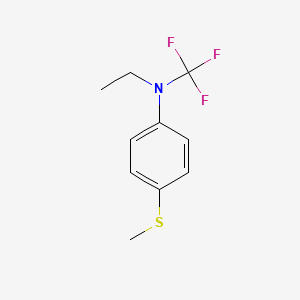
N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aniline core substituted with ethyl, methylthio, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline typically involves the following steps:
N-alkylation: Aniline is first alkylated with ethyl halides under basic conditions to introduce the ethyl group.
Thioether Formation: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the substituent groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Halogenating agents, nucleophiles, and bases are used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced aromatic compounds.
Substitution: Halogenated derivatives, substituted anilines.
Scientific Research Applications
N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-4-(methylthio)-N-(trifluoromethyl)aniline involves interactions with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability. The aniline core can interact with enzymes or receptors, modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-(methylthio)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-ethyl-N-(trifluoromethyl)aniline: Lacks the methylthio group, affecting its reactivity and applications.
4-(methylthio)-N-(trifluoromethyl)aniline: Lacks the ethyl group, altering its physical and chemical characteristics.
Properties
Molecular Formula |
C10H12F3NS |
|---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
N-ethyl-4-methylsulfanyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3NS/c1-3-14(10(11,12)13)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
ZZSVGOGYRUEJTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)SC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


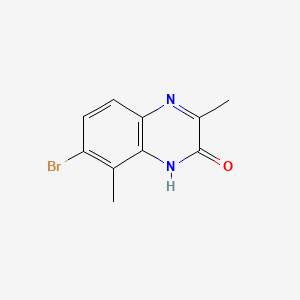
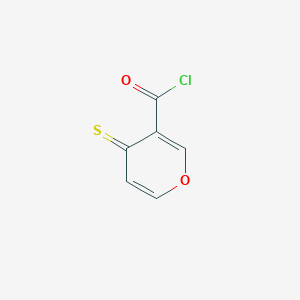

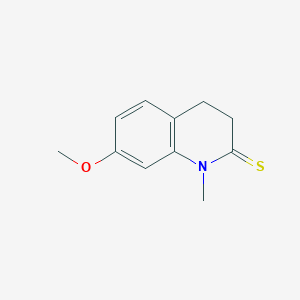
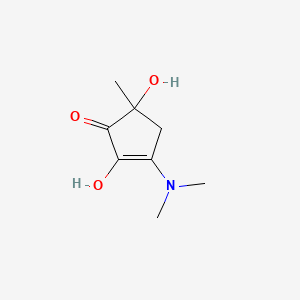
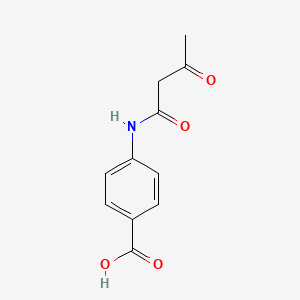
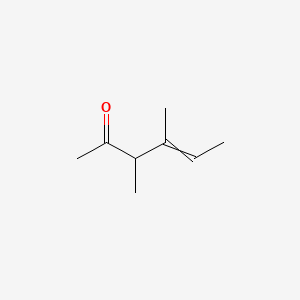
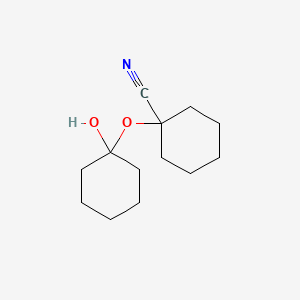
![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)

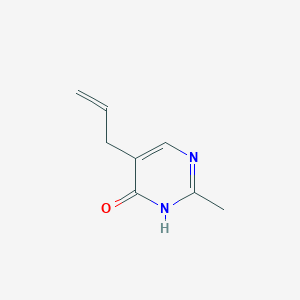
![N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide](/img/structure/B13945883.png)
